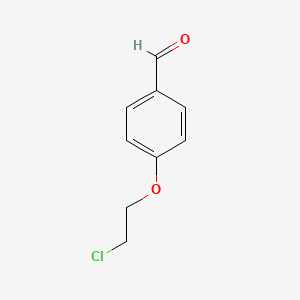

4-(2-氯乙氧基)苯甲醛

描述

4-(2-Chloroethoxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents. Benzaldehydes are important intermediates in the synthesis of other organic compounds, including dyes, perfumes, and pharmaceuticals. The specific structure of 4-(2-Chloroethoxy)benzaldehyde suggests that it contains a benzene ring with an aldehyde functional group and a 2-chloroethoxy substituent at the para position.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 4-benzyloxyl-2-hydroxyl benzaldehyde, was synthesized from resorcinol through a three-step reaction involving benzyl protection, Vilsmeier reaction, and selective deprotection, achieving a total yield of 52% . Similarly, the synthesis of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone, a compound with a benzaldehyde moiety, was accomplished by reacting 4-[N, N-di(4-tolyl)amino] benzaldehyde with 2-chlorobenzohydrazide . These methods could potentially be adapted for the synthesis of 4-(2-Chloroethoxy)benzaldehyde by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of some azo-benzoic acids and their benzaldehyde precursors was confirmed using 1H, 13C NMR, UV–VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods like density functional theory, as was done for the azo-benzoic acids . These techniques would be applicable to determine the molecular structure of 4-(2-Chloroethoxy)benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including condensation, protection/deprotection of functional groups, and reactions with nucleophiles. For instance, 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde was synthesized through a condensation reaction , and the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde was achieved using different protecting groups . The reactivity of 4-(2-Chloroethoxy)benzaldehyde would likely be influenced by the electron-withdrawing chloroethoxy group, which could affect its reactivity in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The presence of a 2-chloroethoxy group in 4-(2-Chloroethoxy)benzaldehyde would affect its polarity, solubility in organic solvents, and potential to undergo acid-base dissociation or tautomerism, as observed in related compounds . The thermal stability of benzaldehyde derivatives can be studied using thermal analysis, as demonstrated for 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone, which was stable up to 341.1 °C . These properties are crucial for the practical application and handling of the compound in various chemical processes.

科学研究应用

立体选择性合成中的应用

4-(2-氯乙氧基)苯甲醛在立体选择性合成领域具有潜在应用。例如,Fernández、Durante-Lanes和López-Herrera(1990)的研究表明,各种苯甲醛与N,N-二甲基-2-(二甲基硫代亚乙酰胺)发生反应,生成反式-3-苯基-2,3-环氧胺衍生物。这个反应显示了4-(2-氯乙氧基)苯甲醛在合成特定手性化合物方面的潜力,这些化合物在制药和其他化工行业中非常重要(Fernández, Durante-Lanes, & López-Herrera, 1990)。

氧化反应中的催化作用

Sharma、Soni和Dalai(2012)探讨了在将苄醇氧化为苯甲醛中使用催化剂的方法,苯甲醛在各种行业中都是重要的化学品。虽然这项研究没有专门使用4-(2-氯乙氧基)苯甲醛,但它强调了苯甲醛在催化氧化过程中的作用,暗示了4-(2-氯乙氧基)苯甲醛在类似反应中的潜在应用(Sharma, Soni, & Dalai, 2012)。

酶催化的不对称C–C键形成

在酶合成领域,Kühl等人(2007)描述了苯甲醛裂解酶在催化(R)-苯甲醇衍生物形成中的应用。这种酶催化方法涉及苯甲醛,指向了4-(2-氯乙氧基)苯甲醛在酶催化的不对称碳-碳键形成中的潜在应用,这是在复杂有机分子的合成中非常重要的过程(Kühl等人,2007)。

光催化和环境应用

Lima等人(2017)对石墨烯氮作为无金属光催化剂用于苄醇转化为苯甲醛的研究表明,4-(2-氯乙氧基)苯甲醛可能在类似的光催化过程中进行研究。这表明它可能在环保反应和重要工业化学品的合成中发挥作用(Lima et al., 2017)。

安全和危害

The compound is labeled with the GHS07 pictogram. The signal word for this compound is “Warning”. It has hazard statement H302, which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHMVNKQWECIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969474 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54373-15-8 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54373-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Chloroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054373158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

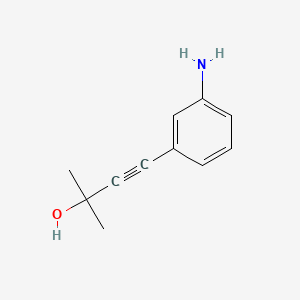

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

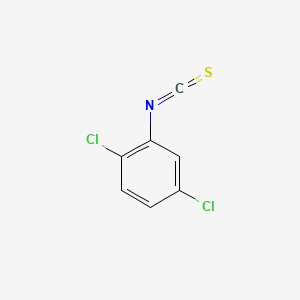

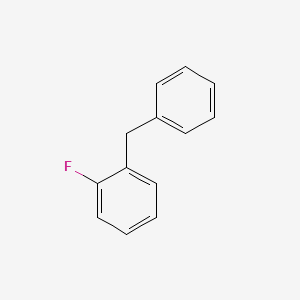

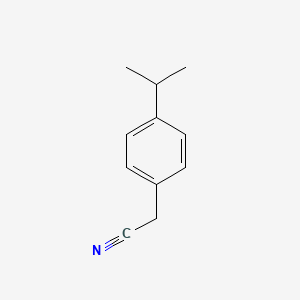

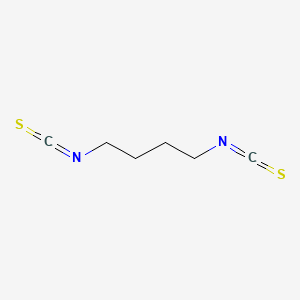

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。